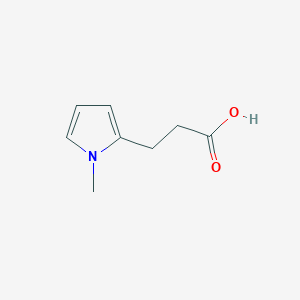

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrrol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAZQIFVNCTKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67838-90-8 | |

| Record name | 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Its Advanced Intermediates

Retrosynthetic Analysis of the 3-(1-Methyl-1H-pyrrol-2-yl)propanoic Acid Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the propanoic acid side chain. The most straightforward approach is to disconnect the C-C bond between the pyrrole (B145914) ring and the adjacent methylene (B1212753) group, leading to a 2-substituted-1-methylpyrrole synthon and a three-carbon building block.

Several key intermediates can be envisioned from this primary disconnection. A primary target for synthesis is 1-methyl-1H-pyrrole-2-carbaldehyde , which can serve as a versatile precursor. This aldehyde can be subjected to various carbon-carbon bond-forming reactions to introduce the required three-carbon chain. Another viable precursor is (1-methyl-1H-pyrrol-2-yl)acetonitrile , where the nitrile group can be hydrolyzed to the corresponding carboxylic acid after homologation.

Further disconnection of the 1-methylpyrrole (B46729) core itself can lead back to acyclic precursors, often through classical pyrrole syntheses such as the Paal-Knorr or Knorr pyrrole synthesis, although these are generally more suited for the synthesis of polysubstituted pyrroles. For a simple 2-substituted pyrrole, functionalization of the pre-formed 1-methylpyrrole ring is often a more efficient strategy.

Direct Synthetic Routes to this compound

Direct synthetic routes to the target molecule generally involve the initial preparation of a functionalized 1-methylpyrrole, followed by the construction and modification of the side chain at the 2-position.

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of this compound rely on well-established organic transformations. A common starting point is the Vilsmeier-Haack formylation of 1-methylpyrrole to produce 1-methyl-1H-pyrrole-2-carbaldehyde in high yield. From this key intermediate, several pathways can be envisioned:

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a suitable phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester, ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester would afford the target propanoic acid.

Grignard Reaction: Reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a Grignard reagent like ethylmagnesium bromide would yield a secondary alcohol. Oxidation of this alcohol to the corresponding ketone, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis, could potentially lead to the desired acid, though this route is more circuitous. A more direct approach would involve reaction with the Grignard reagent derived from a protected 3-halopropanol, followed by deprotection and oxidation.

Reformatsky Reaction: The Reformatsky reaction provides a direct route to β-hydroxy esters. Reacting 1-methyl-1H-pyrrole-2-carbaldehyde with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc metal would yield ethyl 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propanoate. Dehydration of the alcohol followed by catalytic hydrogenation and ester hydrolysis would then produce the target compound.

From Acetonitrile (B52724): An alternative route begins with the synthesis of (1-methyl-1H-pyrrol-2-yl)acetonitrile. This can be achieved by reacting 1-methyl-2-(chloromethyl)pyrrole with a cyanide salt. The nitrile can then be subjected to Arndt-Eistert homologation, which involves conversion to the corresponding carboxylic acid, followed by reaction with diazomethane (B1218177) and a Wolff rearrangement to give the homologated ester. Hydrolysis of the ester would then yield this compound. organic-chemistry.orgnrochemistry.com A more direct homologation of the nitrile itself is also a possibility.

A summary of a potential conventional synthetic pathway is presented in the table below.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Vilsmeier-Haack Formylation | 1-Methylpyrrole | POCl₃, DMF | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| 2 | Wittig Reaction | 1-Methyl-1H-pyrrole-2-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate |

| 3 | Catalytic Hydrogenation | Ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate | H₂, Pd/C | Ethyl 3-(1-methyl-1H-pyrrol-2-yl)propanoate |

| 4 | Ester Hydrolysis | Ethyl 3-(1-methyl-1H-pyrrol-2-yl)propanoate | NaOH, H₂O/EtOH | This compound |

Modernized and Optimized Reaction Protocols

Modern synthetic chemistry offers several improvements to the conventional methods described above. These often focus on milder reaction conditions, higher yields, and improved atom economy.

For the initial formylation step, while the Vilsmeier-Haack reaction is highly effective, alternative formylating agents and conditions that avoid the use of phosphorus oxychloride may be employed for greener synthesis.

In the chain extension step, the use of stabilized ylides in the Wittig reaction can be optimized for E/Z selectivity of the resulting α,β-unsaturated ester. Horner-Wadsworth-Emmons reagents can also be employed to favor the formation of the (E)-isomer, which may be more amenable to subsequent hydrogenation.

For the hydrogenation step, various catalysts and conditions can be fine-tuned to ensure complete saturation of the double bond without affecting the pyrrole ring. Transfer hydrogenation methods, using reagents like ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon, can offer a milder alternative to using gaseous hydrogen.

Catalytic Strategies in the Synthesis of this compound and its Precursors

Catalysis plays a crucial role in the efficient synthesis of substituted pyrroles and their derivatives. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the pyrrole ring.

Transition Metal-Catalyzed Transformations

Transition metal catalysts are widely used in the synthesis of pyrroles and for the formation of carbon-carbon bonds. While direct catalytic synthesis of the target molecule is not extensively reported, several catalytic steps can be incorporated into the synthetic sequence.

Cross-Coupling Reactions: For the synthesis of the pyrrole core, transition metal-catalyzed reactions, such as the Suzuki or Stille coupling, can be used to introduce substituents onto a pre-functionalized pyrrole ring. For instance, a 2-halopyrrole derivative could be coupled with a suitable organometallic reagent containing the three-carbon side chain.

Catalytic Hydrogenation: As mentioned previously, the hydrogenation of the α,β-unsaturated ester intermediate is a key step that is efficiently catalyzed by transition metals, most commonly palladium on carbon. Other catalysts such as platinum or rhodium could also be employed.

Recent research has also explored the transition metal-catalyzed synthesis of substituted pyrroles from acyclic precursors. organic-chemistry.orgnih.gov For example, rhodium and zinc catalysts have been used for the synthesis of pyrroles from dienyl azides. organic-chemistry.org Titanium-catalyzed [2+2+1] cycloadditions have also been developed for the synthesis of highly substituted pyrroles. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of synthesizing the target molecule and its precursors, organocatalysis can be applied in several ways.

Paal-Knorr Synthesis: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines can be catalyzed by organocatalysts. For instance, proline and its derivatives have been shown to catalyze this reaction. nih.gov This could be a viable route for the synthesis of the pyrrole core with the desired substitution pattern if a suitable 1,4-dicarbonyl precursor is available.

Multicomponent Reactions: Organocatalyzed multicomponent reactions offer an efficient way to construct complex molecules in a single step. There are reports of organocatalyzed three-component reactions of 1,2-diones, aldehydes, and arylamines to furnish polysubstituted pyrroles. nih.gov While not directly applicable to the synthesis of the specific target molecule, this highlights the potential of organocatalysis in pyrrole synthesis.

The table below summarizes some catalytic approaches relevant to the synthesis of substituted pyrroles.

| Catalytic Approach | Catalyst Type | Relevant Transformation | Example Catalyst |

| Cross-Coupling | Transition Metal | C-C bond formation | Palladium complexes |

| Hydrogenation | Transition Metal | Reduction of alkenes | Pd/C, PtO₂ |

| Pyrrole Synthesis | Transition Metal | Cyclization of acyclic precursors | Rh₂(OAc)₄, ZnI₂ |

| Paal-Knorr Synthesis | Organocatalyst | Pyrrole ring formation | Proline |

| Multicomponent Reaction | Organocatalyst | Polysubstituted pyrrole synthesis | p-Toluenesulfonic acid |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of pyrrole-containing compounds is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective and Diastereoselective Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrole-containing structures. In one approach, pyrroles act as N-centered heteroaromatic nucleophiles in cascade reactions with α,β-unsaturated aldehydes. This organocatalytic cascade, involving conjugate addition followed by an aldol (B89426) reaction, produces highly functionalized chiral pyrrolizines with three consecutive stereocenters. These reactions proceed with good yields, high enantioselectivities (90-98% ee), and excellent diastereoselectivities (>20:1 dr). nih.govacs.org

Another strategy focuses on the atroposelective construction of axially chiral aryl pyrroles. This has been achieved via a Paal-Knorr reaction between 1,4-diketones and aromatic amines, utilizing a combination of a chiral phosphoric acid as an organocatalyst and a Lewis acid like Fe(OTf)₃. This dual acid system enhances enantioselectivity, affording chiral aryl pyrroles in high yields (85–95%) and with significant enantiomeric excess (86–97% ee). rsc.org These methodologies showcase the potential for creating chiral centers or axes of chirality in molecules containing a pyrrole core, which could be adapted to synthesize chiral derivatives of this compound.

Chiral Auxiliary and Catalyst-Directed Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. youtube.com This is a reliable and practical approach for controlling the configuration of a new stereocenter. The process typically involves attaching a chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction on the intermediate, and then cleaving the auxiliary to yield the enantiomerically enriched product. youtube.com

In the context of pyrrole synthesis, a chiral auxiliary could be attached to a precursor of this compound to guide the formation of a chiral center on the propanoic acid side chain or on a substituent of the pyrrole ring.

Catalyst-directed synthesis, particularly using chiral catalysts, is another cornerstone of stereoselective synthesis. Chiral phosphoric acids, for example, have been successfully used to catalyze the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines. rsc.org This approach provides the target molecules in high yields with excellent regioselectivity and enantioselectivity. rsc.org Similarly, chiral phosphine (B1218219) catalysts have been used in formal [3+2] cycloaddition reactions to produce enantioenriched 1H-pyrroles. rsc.org

| Stereoselective Strategy | Methodology | Catalyst/Reagent Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Organocatalytic Cascade Reaction | Conjugate addition-aldol reaction of pyrroles and α,β-unsaturated aldehydes | Chiral aminocatalysts | High enantioselectivity (90-98% ee) and diastereoselectivity (>20:1 dr) | nih.govacs.org |

| Atroposelective Paal-Knorr Reaction | Reaction of 1,4-diketones with aromatic amines | Chiral Phosphoric Acid + Lewis Acid | High enantioselectivity (86-97% ee) for axially chiral pyrroles | rsc.org |

| Chiral Auxiliary Directed Synthesis | Temporary incorporation of a chiral molecule | Various chiral auxiliaries | Diastereoselective formation of intermediates, leading to enantiopure products | youtube.com |

| Catalyst-Directed Cyclization | Asymmetric 5-endo-dig cyclization of o-alkynylanilines | Chiral Phosphoric Acid (CPA) | Excellent enantioselectivity (95:5 er) for axially chiral N,N′-pyrrolylindoles | rsc.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These principles focus on using safer solvents, improving energy efficiency, and minimizing waste.

Solvent-Free and Aqueous Medium Reactions

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research has demonstrated that pyrrole synthesis can be effectively carried out in aqueous media or under solvent-free conditions.

One sustainable method involves the reaction of 3-hydroxy-2-pyrones with primary amines to form N-substituted pyrrole carboxylic acid derivatives. These reactions can be performed under solvent-free conditions at temperatures between 50–75 °C or in basic water-methanol solutions at room temperature, achieving good to high yields. Another eco-friendly approach describes the synthesis of substituted pyrroles via the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This method is convenient and applicable to both alkyl and aryl amines.

Energy-Efficient Synthesis (e.g., Microwave-Assisted, Photochemical)

Improving energy efficiency is another key aspect of green chemistry. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and often increase product yields compared to conventional heating methods. The Paal-Knorr, Hantzsch, and other classical pyrrole syntheses have been successfully adapted to microwave conditions. For instance, the microwave-assisted synthesis of certain pyrrole-based molecules resulted in higher yields (87–94%) and significantly shorter reaction times compared to conventional heating (55–85%). Many of these protocols can also be performed under solvent-free conditions, further enhancing their green credentials.

Photochemical synthesis offers another energy-efficient route that proceeds under mild conditions. The synthesis of pyrrole derivatives has been achieved through photochemical reactions of 2,5-dihydro-1H-pyrrole-2-thiones. Depending on the reaction conditions, irradiation can lead to desulfurization to form pyrroles. Furthermore, visible-light-enabled catalysis has been used for the cascade phosphinoylation/cyclization of phenacylmalononitriles to access phosphoryl-substituted pyrroles.

| Green Chemistry Approach | Method | Key Features | Advantages |

|---|---|---|---|

| Alternative Reaction Media | Aqueous Medium Synthesis | Uses water as the solvent; often employs a catalyst like DABCO. | Environmentally benign, avoids toxic organic solvents. |

| Solvent-Free Synthesis | Reactants are heated together without a solvent. | Reduces waste, simplifies work-up, high atom economy. | |

| Energy-Efficient Synthesis | Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Drastically reduced reaction times, often higher yields, energy saving. nih.gov |

| Photochemical Synthesis | Uses light to initiate reactions. | Mild reaction conditions, high atom economy, access to unique reaction pathways. nih.gov |

Synthesis of Key Pyrrole and Propanoic Acid Precursors for Derivatization

The efficient synthesis of this compound relies heavily on the strategic preparation of its core building blocks. These precursors, primarily functionalized N-methylpyrroles and propanoic acid synthons, provide the necessary reactive handles for subsequent coupling and elaboration. Methodologies for preparing these key intermediates are diverse, allowing for flexibility in synthetic design and the introduction of various functionalities.

A primary precursor to the pyrrole core is 1-methyl-1H-pyrrole itself. A common and effective method for its synthesis involves the reaction of succinaldehyde (B1195056) with methylamine (B109427) under alkaline conditions. This approach provides a direct route to the N-methylated pyrrole ring system with high yields. For instance, reacting succinaldehyde with an ethanolic solution of methylamine in the presence of sodium hydroxide (B78521) or potassium hydroxide, followed by heating, can produce N-methylpyrrole in yields approaching 90%. google.com

Another widely utilized strategy for constructing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as methylamine, typically under neutral or weakly acidic conditions to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is synthetically valuable due to its simplicity and efficiency in generating substituted pyrroles from readily available precursors. wikipedia.orgrgmcet.edu.inyoutube.com Modern variations of the Paal-Knorr synthesis have been developed to employ milder conditions, for example, using iron(III) chloride as a catalyst in water, which allows for the synthesis of N-substituted pyrroles in good to excellent yields. organic-chemistry.org

For the introduction of the propanoic acid side chain at the 2-position of the pyrrole ring, a common and powerful precursor is 1-methyl-1H-pyrrole-2-carboxaldehyde. chemicalbook.com This intermediate can be synthesized through the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comtcichemicals.com This electrophilic iminium salt reacts preferentially at the electron-rich 2-position of N-methylpyrrole, and subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde. wikipedia.orgchemistrysteps.com

The table below summarizes key synthetic reactions for preparing essential pyrrole precursors.

| Precursor | Synthetic Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-pyrrole | Cyclocondensation | Succinaldehyde, Methylamine, NaOH or KOH | Ethanol, heat (e.g., 30-60°C) | google.com |

| N-Substituted Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Neutral or weakly acidic (e.g., acetic acid) | wikipedia.orgorganic-chemistry.org |

| 1-Methyl-1H-pyrrole-2-carboxaldehyde | Vilsmeier-Haack Reaction | 1-Methyl-1H-pyrrole, POCl₃, DMF | Formation of Vilsmeier reagent, followed by reaction with pyrrole and aqueous workup | wikipedia.orgijpcbs.comchemistrysteps.com |

Regarding the propanoic acid moiety, various synthons can be employed. The Arndt–Eistert reaction provides a classic method for converting a carboxylic acid, such as acetic acid, into its next higher homolog, which would be propanoic acid. quora.com This involves converting the starting acid to an acyl chloride, reacting it with diazomethane, and then Wolff rearrangement of the resulting diazoketone in the presence of a nucleophile like water. quora.comquora.com Another route involves the reaction of ethyl chloride with sodium cyanide to form propanenitrile, which can then be hydrolyzed to propanoic acid. quora.com These methods provide the three-carbon chain that can be subsequently attached to the pyrrole ring.

The formation of the crucial C-C bond to link the pyrrole and propanoic acid precursors is a fundamental step in organic synthesis. numberanalytics.com Once precursors like 1-methyl-1H-pyrrole-2-carboxaldehyde are obtained, the propanoic acid side chain can be installed through various olefination reactions followed by reduction and hydrolysis, or through condensation reactions with reagents like malonic acid derivatives.

Chemical Reactivity and Functional Group Transformations of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The propanoic acid side chain undergoes typical reactions expected of a carboxylic acid, including esterification, amidation, reduction, and decarboxylation. The proximity of the pyrrole (B145914) ring can, in some cases, influence the reactivity of this functional group.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid can be readily converted to its corresponding esters through various standard esterification protocols. Acid-catalyzed esterification, often employing a strong acid catalyst such as sulfuric acid in the presence of an alcohol, is a common method. For instance, the esterification of propanoic acid with alcohols like 1-propanol (B7761284) can achieve high yields, with reaction rates and yields being influenced by temperature, catalyst amount, and the molar ratio of reactants. ceon.rsresearchgate.net While specific studies on this compound are not prevalent, the general principles of esterification of propanoic acid are applicable.

Alternative methods, such as enzymatic synthesis, have been explored for the esterification of related pyrrole derivatives, offering a milder approach to ester formation.

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the acid to a more reactive derivative, such as an acid chloride. A general one-pot method for the synthesis of amides from carboxylic acids and amines using titanium tetrachloride (TiCl₄) as a mediator has been reported, providing good to excellent yields for a range of substrates. nih.gov Another approach involves the synthesis of pyrrole amide derivatives from acetoacetamide (B46550) precursors, which can be a versatile route to a variety of N-substituted pyrrole amides. acs.org

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions | Yield (%) |

| Propanoic Acid | 1-Propanol | n-Propyl propanoate | H₂SO₄, 65°C, 210 min | 96.9 |

| Carboxylic Acid | Amine | Amide | TiCl₄, Pyridine, 85°C | Moderate to Excellent |

| Acetoacetamide derivative | β-keto derivative | Pyrrole α-amide | Knorr conditions | Moderate to High |

This table presents data from analogous reactions involving propanoic acid and other pyrrole derivatives to illustrate typical conditions and yields for esterification and amidation.

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 3-(1-Methyl-1H-pyrrol-2-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. doubtnut.comdoubtnut.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by a workup to yield the alcohol.

Oxidation: The propanoic acid side chain is generally resistant to further oxidation under mild conditions. However, the pyrrole ring itself is susceptible to oxidation. Metabolic studies on related pyrrole-containing compounds have shown that oxidation of the pyrrole ring can lead to ring-opened products. nih.gov Vigorous oxidation of the propanoic acid side chain would likely lead to degradation of the pyrrole ring as well.

Decarboxylation Studies

The decarboxylation of carboxylic acids typically requires harsh conditions unless there is a stabilizing feature for the resulting carbanion. For this compound, simple thermal decarboxylation is not expected to be facile.

Studies on the decarboxylation of pyrrole-2-carboxylic acid, where the carboxyl group is directly attached to the pyrrole ring, have shown that the reaction is subject to acid catalysis and proceeds via a hydrolytic mechanism. nih.gov This involves the addition of water to the carboxyl group of the protonated reactant. However, the mechanism for a propanoic acid derivative, where the carboxyl group is separated from the ring by an ethyl chain, would differ significantly. In the biosynthesis of porphyrins, the decarboxylation of propionate (B1217596) side chains on a pyrrole ring is an enzymatically controlled process. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyrrole Nucleus

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic substitution. The presence of the N-methyl group and the 2-propanoic acid substituent influences the regioselectivity of these reactions.

Substitution Patterns and Regioselectivity

In 1-substituted pyrroles, electrophilic substitution typically occurs at the C2 and C5 positions, with a preference for the C2 position if it is unsubstituted. In the case of this compound, the C2 position is already substituted. The N-methyl group is an activating group, and the 2-propanoic acid side chain is generally considered to be weakly deactivating or neutral in its directing effect on the pyrrole ring. Therefore, electrophilic attack is expected to occur primarily at the C5 position, and to a lesser extent at the C3 and C4 positions.

Alkylation and Acylation of the Pyrrole Ring

Alkylation: Direct Friedel-Crafts alkylation of the pyrrole ring can be challenging due to the high reactivity of the pyrrole nucleus, which can lead to polysubstitution and polymerization under the acidic conditions of the reaction.

Acylation: Friedel-Crafts acylation of pyrroles is a more controlled reaction and is a useful method for introducing acyl groups onto the pyrrole ring. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrroles. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407), to introduce a formyl group onto the pyrrole ring. For 1-methyl-2-substituted pyrroles, formylation is expected to occur at the C5 position.

| Reactant | Reagent | Product | Position of Substitution |

| 1-Methylpyrrole (B46729) | Vilsmeier Reagent (POCl₃/DMF) | 1-Methyl-1H-pyrrole-2-carbaldehyde | C2 |

| 1,2-Disubstituted Pyrrole | Electrophile (e.g., Acyl Halide) | Acylated Pyrrole | Primarily C5 |

This table illustrates the expected regioselectivity of electrophilic substitution on the pyrrole nucleus based on the reactivity of related pyrrole derivatives.

Ring Functionalization Strategies

The pyrrole ring in this compound is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution. pearson.com The nitrogen atom's lone pair is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene. pearson.com The existing 1-methyl and 2-propanoic acid substituents influence the regioselectivity of these reactions. The primary positions for electrophilic attack are the C5 and C4 positions, as the C2 and C3 positions are sterically and electronically influenced by the existing side chain.

Key ring functionalization strategies include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.org For this compound, formylation is expected to occur preferentially at the C5 position, yielding 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid. This aldehyde derivative serves as a versatile intermediate for further synthetic transformations. researchgate.netchemistrysteps.com

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, an acyl group can be introduced onto the pyrrole nucleus. nih.gov The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride. youtube.comyoutube.com Acylation of N-substituted pyrroles can be directed to the β-position (C3 or C4) if the nitrogen atom bears a bulky or electron-withdrawing group. nih.govnih.gov For the target molecule, acylation would likely occur at the C4 or C5 position, providing access to various pyrrolyl ketones. These ketones are valuable precursors for the synthesis of more complex heterocyclic systems.

Halogenation: The pyrrole ring can be readily halogenated using mild reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring, typically at the most reactive available positions. These halogenated derivatives are crucial substrates for subsequent cross-coupling reactions.

The table below summarizes common ring functionalization reactions applicable to the pyrrole nucleus.

| Reaction Type | Reagents | Typical Position of Substitution | Product Functional Group |

| Vilsmeier-Haack | POCl₃, DMF | C5 | Aldehyde (-CHO) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4 or C5 | Ketone (-COR) |

| Halogenation | NBS or NCS | C4 or C5 | Bromo (-Br) or Chloro (-Cl) |

Formation of Complex Derivatives and Analogs of this compound

The dual functionality of this compound makes it an excellent starting material for synthesizing a wide array of complex derivatives and analogs through various chemical transformations.

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The pyrrole ring, despite its aromatic character, can participate as a 4π-electron component in cycloaddition reactions, particularly with highly reactive dienophiles or through dearomative processes.

[4+2] Cycloaddition (Diels-Alder Reaction): N-substituted pyrroles can undergo Diels-Alder reactions with potent dienophiles, such as benzynes generated in situ from diaryliodonium salts. d-nb.infonih.gov This reaction typically forms a bridged-ring bicyclic amine, which can subsequently rearrange to form substituted N-arylamine derivatives. nih.gov The reaction of this compound with a benzyne (B1209423) would yield a complex polycyclic structure.

[4+3] Cycloaddition: Dearomative [4+3] cycloaddition reactions between 3-alkenylpyrroles and in situ-generated oxyallyl cations are known to produce cyclohepta[b]pyrroles. nih.gov While the subject compound is not a 3-alkenylpyrrole, derivatization of the propanoic acid side chain to introduce a vinyl group at the C3 position could enable such transformations, leading to the construction of seven-membered rings fused to the pyrrole core.

[3+2] Annulation: Pyrrole derivatives can also act as the 2π component in [3+2] annulation reactions. For instance, the reaction of pyrroline-4,5-diones with ketoxime acetates, mediated by copper, leads to the formation of pyrrolo[2,3-b]pyrrole (B13429425) frameworks. rsc.org This strategy could be adapted to derivatives of this compound to build fused heterocyclic systems.

Condensation and Coupling Reactions

Both the carboxylic acid function and the pyrrole ring (after functionalization) can be engaged in condensation and coupling reactions to build larger, more complex molecules.

Reactions of the Carboxylic Acid Group: The propanoic acid moiety is readily converted into esters, amides, or acid chlorides. These derivatives are precursors for a multitude of transformations. For example, amide coupling with various amines leads to a library of propionamide (B166681) derivatives. Esterification followed by reduction can yield the corresponding alcohol, 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol.

Knoevenagel Condensation: If the pyrrole ring is first functionalized with an aldehyde group (e.g., via the Vilsmeier-Haack reaction), the resulting formyl derivative can undergo a Knoevenagel condensation with active methylene (B1212753) compounds. This reaction forms a new carbon-carbon double bond, extending the side chain and providing access to α,β-unsaturated systems. researchgate.net

Suzuki-Miyaura Coupling: Following halogenation of the pyrrole ring (e.g., at C4 or C5), the resulting halo-pyrrole derivative can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents onto the pyrrole core, significantly increasing molecular complexity.

Heterocyclic Annulation Strategies

Annulation, or ring-forming, reactions are powerful tools for constructing fused polycyclic systems from simpler precursors.

Synthesis of Pyrrolizine Derivatives: The propanoic acid side chain is a key feature for constructing pyrrolizine scaffolds, which are bicyclic systems containing a nitrogen atom at the bridgehead. An intramolecular Friedel-Crafts acylation of this compound, or its corresponding acid chloride, could potentially lead to the formation of a six-membered ring fused to the pyrrole, resulting in a tetrahydroindolizine-one derivative. masterorganicchemistry.com Subsequent reduction and dehydration steps can complete the pyrrolizine core. scispace.comresearchgate.net

Synthesis of Fused Pyrroles: Functionalization of the C3 position of the pyrrole ring, for example by Friedel-Crafts acylation, introduces a carbonyl group that can serve as an electrophilic site for annulation. Reaction with a binucleophile, such as hydrazine (B178648) or a substituted amine, can lead to the formation of a new heterocyclic ring fused at the C2 and C3 positions, yielding structures like pyrrolo[1,2-a]pyrazines. mdpi.com Copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones is another modern strategy to create 2,3-ring fused pyrroles. acs.org

The following table summarizes some potential annulation strategies.

| Starting Functional Group | Reagents/Reaction Type | Fused Ring System |

| C2-Propanoic acid | Intramolecular Friedel-Crafts Acylation | Pyrrolizine derivative |

| C3-Acyl group | Hydrazine or other binucleophiles | Pyrrolo[1,2-a]pyrazine derivative |

| C2/C3-Functionalized | Copper-catalyzed 5-exo-dig cyclization | 2,3-Ring Fused Pyrrole |

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into connectivity, spatial proximity, and dynamic behavior.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle. By correlating signals across two frequency axes, these techniques reveal relationships between nuclei that are essential for complete structural assignment.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary COSY correlations would be observed within the propanoic acid side chain and the pyrrole (B145914) ring. A key correlation would be seen between the protons on C2 and C3, confirming the ethylene (B1197577) linkage of the side chain. Additionally, couplings between the adjacent protons on the pyrrole ring (H3' to H4', and H4' to H5') would establish their sequence.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link each proton signal to its corresponding carbon, simplifying the assignment process. For instance, the signal for the N-methyl protons (H-Me) would correlate with the N-methyl carbon (C-Me), and the aromatic protons H3', H4', and H5' would each show a cross-peak to their respective carbons, C3', C4', and C5'.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. This is arguably the most powerful tool for piecing together the molecular fragments. Key expected correlations include the link between the propanoic acid chain and the pyrrole ring, specifically from the C3 protons to the C2' and C3' carbons of the ring. Furthermore, correlations from the N-methyl protons (H-Me) to the C2' and C5' carbons would confirm the position of the methyl group on the nitrogen atom.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding arrangement. This is particularly useful for confirming regiochemistry and determining preferred conformations. For this molecule, a NOESY spectrum would be expected to show a spatial correlation between the N-methyl protons (H-Me) and the adjacent pyrrole proton (H5'). Another critical correlation would be observed between the C3 protons of the side chain and the H3' proton on the pyrrole ring, confirming the attachment point at C2' of the ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

This table contains predicted data based on established principles of NMR spectroscopy to illustrate the expected results from a full structural analysis.

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |

| H-Me | ~3.6 | - | HMBC: C2', C5' |

| C-Me | - | ~35 | HSQC: H-Me |

| H3' | ~6.0 | - | COSY: H4'; HMBC: C2', C4', C5' |

| C3' | - | ~107 | HSQC: H3' |

| H4' | ~6.6 | - | COSY: H3', H5' |

| C4' | - | ~109 | HSQC: H4' |

| H5' | ~6.7 | - | COSY: H4'; HMBC: C-Me, C2', C4' |

| C5' | - | ~122 | HSQC: H5' |

| H2 | ~2.6 | - | COSY: H3; HMBC: C1, C3, C2' |

| C2 | - | ~34 | HSQC: H2 |

| H3 | ~2.9 | - | COSY: H2; HMBC: C1, C2, C2', C3' |

| C3 | - | ~25 | HSQC: H3 |

| C1 (COOH) | - | ~175 | HMBC: H2, H3 |

| C2' | - | ~130 | HMBC: H-Me, H3, H3' |

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and properties of materials in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

The propanoic acid side chain of the molecule is flexible, with rotation possible around the C2-C3 and C3-C2' single bonds. Dynamic NMR (DNMR) refers to the study of chemical exchange processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to study the rotational barriers and determine the relative populations of different conformers. nih.govnih.govcopernicus.org For instance, at very low temperatures, the rotation around single bonds might slow sufficiently to allow for the observation of distinct signals for individual rotamers, whereas at room temperature, a single, averaged signal is typically observed. Analysis of these changes can provide valuable thermodynamic data about the conformational preferences of the side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and measured. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

| [M+Na]⁺ | C₈H₁₁NO₂Na⁺ | 176.0682 |

| [M-H]⁻ | C₈H₁₀NO₂⁻ | 152.0717 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial losses from the propanoic acid side chain, such as the loss of water (H₂O) or the entire carboxylic acid group (COOH). Subsequent fragmentation could involve the cleavage of the side chain or the opening of the pyrrole ring. Analyzing these fragments allows for the confirmation of the different structural units within the molecule and how they are connected. For example, the observation of a fragment ion corresponding to the intact N-methylpyrrol-2-yl-methyl cation would strongly support the proposed connectivity.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of small organic molecules like this compound, minimizing fragmentation and clearly indicating the molecular ion. researchgate.net For a compound with a molecular weight of 167.19 g/mol , MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168.19 or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The choice of matrix is crucial for successful MALDI analysis of small molecules to avoid interference in the low mass range. researchgate.net Commonly used matrices for small molecule analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and 9-aminoacridine (B1665356) (9-AA). researchgate.net The selection of an appropriate matrix, along with optimization of the matrix-to-analyte ratio, is essential for achieving good signal intensity and resolution.

Table 1: Predicted MALDI-TOF MS Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 168.19 | Protonated molecular ion |

| [M+Na]⁺ | 190.17 | Sodium adduct |

| [M+K]⁺ | 206.14 | Potassium adduct |

This is a predictive table based on the molecular weight of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound.

The IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.org The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would be found in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively. Vibrations associated with the N-methylpyrrole ring would also be present, including C-H, C-N, and C-C stretching and bending modes.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the C=C stretching vibrations of the pyrrole ring, which are typically strong in the Raman spectrum. The symmetric C=O stretching of the carboxylic acid dimer, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

In the solid state, it is highly probable that this compound molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This dimerization would significantly influence the vibrational frequencies of the carboxyl group, particularly the O-H and C=O stretching modes.

Table 2: Predicted Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch (dimer) | 1700-1725 (strong) | 1650-1680 (medium) |

| Pyrrole Ring | C=C stretch | ~1550 (medium) | Strong |

| Propanoic Chain | C-H stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| Carboxylic Acid | C-O stretch | 1200-1300 (strong) | Medium |

| N-Methyl | C-H stretch | ~2800-2900 (medium) | ~2800-2900 (strong) |

This is a predictive table based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the N-methylpyrrole ring. Pyrrole and its simple derivatives typically exhibit strong absorption bands in the UV region. It is expected that this compound would show a primary absorption maximum (λ_max) below 250 nm, corresponding to π → π* transitions within the pyrrole ring. The propanoic acid substituent is not expected to significantly alter the position of this absorption band as it is not in conjugation with the pyrrole ring.

Fluorescence spectroscopy measures the emission of light from excited electronic states. While many aromatic compounds are fluorescent, the fluorescence quantum yield can be highly dependent on the molecular structure and environment. N-methylpyrrole itself is weakly fluorescent. The presence of the carboxylic acid group and the flexible propanoic acid chain may provide pathways for non-radiative decay, potentially leading to low fluorescence quantum yield. Experimental determination would be necessary to confirm its emissive properties.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Technique | Predicted λ_max (nm) | Associated Transition |

| UV-Vis Absorption | < 250 | π → π* |

This is a predictive table based on the properties of the pyrrole chromophore.

X-ray Crystallography of Single Crystals of this compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, provides a basis for predicting its solid-state conformation and packing. researchgate.netnih.gov

The parent compound this compound is achiral. However, if a chiral center were introduced, for example by substitution on the propanoic acid chain, X-ray crystallography could be used to determine the relative and absolute stereochemistry of the resulting stereoisomers. For a chiral, non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects.

Table 4: Representative Crystallographic Data for a Related Pyrrole Derivative

| Parameter | 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.1559 (3) |

| b (Å) | 3.9258 (1) |

| c (Å) | 21.6293 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

This table presents data for a structurally related compound to illustrate typical crystallographic parameters.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. saschirality.org While this compound itself is achiral, its chiral derivatives would exhibit characteristic CD and ORD spectra. For instance, a derivative with a stereocenter on the propanoic acid chain, such as 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, would be amenable to analysis by these techniques.

The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light by the chromophores in the chiral environment. The electronic transitions of the pyrrole ring would give rise to CD signals (Cotton effects) that are sensitive to the absolute configuration of the stereocenter. Theoretical calculations of the CD spectrum could then be compared with the experimental data to assign the absolute configuration of the chiral derivative.

Theoretical and Computational Chemistry Studies of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Molecular Dynamics Simulations for Conformational Landscape Exploration

The propanoic acid side chain of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid introduces conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule over time. By simulating the atomic motions based on a classical force field, MD can provide a detailed picture of the molecule's dynamic behavior in different environments, such as in a solvent. These simulations can reveal the preferred orientations of the side chain relative to the pyrrole (B145914) ring and identify key intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods are also instrumental in elucidating reaction mechanisms by identifying transition states and mapping out the potential energy surface of a reaction.

For a given chemical reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to map the potential energy surface (PES). This involves locating the structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy differences between these structures provide the reaction energies and activation barriers. For example, in a hypothetical decarboxylation reaction, computational analysis could determine the energy barrier for the removal of CO₂, providing insights into the reaction's feasibility and kinetics. worldscientific.com Such studies have been performed on related molecules like pyrrole-2-carboxylic acid, providing a framework for understanding similar processes in its derivatives. worldscientific.com

Kinetic and Thermodynamic Considerations of Reaction Pathways

The kinetic and thermodynamic profile of a chemical reaction dictates its feasibility, rate, and equilibrium position. For this compound, a comprehensive analysis involves understanding the stability of the molecule itself and the energy landscapes of its potential synthetic and degradative pathways.

Thermodynamic Stability: The core of the molecule is the 1-methyl-1H-pyrrol ring. The pyrrole ring is an aromatic, five-membered heterocycle. researchgate.net Its aromaticity, stemming from the delocalization of six π-electrons over the five ring atoms, confers significant thermodynamic stability. researchgate.netpageplace.de The standard enthalpy of formation for gaseous pyrrole is approximately 108.2 kJ·mol⁻¹, indicating the energy required to form the compound from its constituent elements in their standard states. wikipedia.org Computational studies using methods like CBS-QB3 and G4 have been employed to calculate the thermodynamic properties of pyrrole and its radicals, providing foundational data for kinetic modeling of its reactions, such as pyrolysis and combustion. acs.org

Reaction Pathways: While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, its formation can be analyzed through well-established reaction mechanisms for pyrrole synthesis. A common route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427). researchgate.net

The reaction pathway can be summarized as: Heptanedioic acid derivative + Methylamine → this compound

The primary thermodynamic driving force for this reaction is the formation of the highly stable aromatic pyrrole ring. The reaction is typically exothermic (negative enthalpy change, ΔH) and results in a decrease in Gibbs free energy (negative ΔG), favoring product formation at equilibrium. Kinetically, the reaction rate is influenced by factors such as temperature, pressure, solvent, and the presence of a catalyst. Acid catalysis is often employed to accelerate the dehydration steps involved in the cyclization process.

Another key reactive site is the carboxylic acid group of the propanoic acid side chain. This group can undergo reactions like esterification. The esterification of a carboxylic acid with an alcohol is a reversible, equilibrium-controlled process. mdpi.com Thermodynamic and kinetic models for such reactions are well-developed, often employing pseudo-homogeneous or heterogeneous catalytic models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) to describe the reaction kinetics on a catalyst surface. mdpi.com The apparent activation energy (Ea) for such processes typically falls in the range of 60-70 kJ/mol. mdpi.com

The following table summarizes the key kinetic and thermodynamic parameters relevant to the reaction pathways of this compound.

| Parameter | Symbol | Description | Significance in Reaction Pathways |

| Thermodynamic | |||

| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous, product-favored reaction at equilibrium. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | A negative value (exothermic) contributes to a favorable ΔG. Ring formation is typically exothermic. |

| Entropy Change | ΔS | A measure of the disorder or randomness of a system. | Cyclization reactions often have a negative ΔS, which can make ΔG less favorable. |

| Equilibrium Constant | K | The ratio of product concentrations to reactant concentrations at equilibrium. | A large K value indicates that the reaction proceeds nearly to completion. |

| Kinetic | |||

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | A lower Ea leads to a faster reaction rate. Catalysts work by lowering the activation energy. |

| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | It is temperature-dependent and is a direct measure of the reaction's speed. |

Molecular Docking and Protein-Ligand Interaction Modeling (Academic/Mechanistic Focus)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This technique provides critical insights into the binding mode, affinity, and selectivity of a compound, guiding further academic research into its mechanism of action. While studies specifically on this compound are limited, research on closely related analogs provides a strong model for its potential protein-ligand interactions.

A notable academic study investigated a series of pyrrole propanoic acid derivatives as potential urease inhibitors for ruminal microbiota, a non-clinical application focused on agricultural science. nih.govresearchgate.netsemanticscholar.org One of the most effective compounds identified was 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , an analog that shares the core 3-(pyrrol-2-yl)propanoic acid structure. nih.govresearchgate.netsemanticscholar.org

Target and Binding Site Analysis: The protein target was a homology model of urease from ruminal microbes. nih.govresearchgate.net Docking simulations revealed that the pyrrole propanoic acid derivative binds within the enzyme's active site, which contains critical nickel ions, and interacts with the flexible flap region covering this site. nih.govresearchgate.netsemanticscholar.org

Key Molecular Interactions: The binding was stabilized by a network of specific non-covalent interactions:

Hydrogen Bonds: The carboxyl group of the propanoic acid side chain is crucial for anchoring the ligand, forming strong hydrogen bonds with active site residues like Asp359 and Ala362. semanticscholar.org The urea-like substituent on the pyrrole nitrogen also formed hydrogen bonds with Asp220 and Arg335. semanticscholar.org

Pi-Alkyl Interactions: The aromatic pyrrole ring engaged in a Pi-Alkyl interaction with Cys318 in the flap region, contributing to the stability of the complex. nih.govresearchgate.net

These interactions effectively block the active site, inhibiting the enzyme's function. nih.govresearchgate.net The propanoic acid side chain, in particular, plays a vital role in orienting the molecule and establishing key hydrogen bonds.

Other academic docking studies on different pyrrole derivatives have shown the versatility of this scaffold in interacting with various enzymes. For instance, pyrrole-based compounds have been modeled against targets like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2), where the pyrrole ring often participates in hydrophobic or pi-stacking interactions within the respective binding pockets. mdpi.comnih.govnih.gov

The table below details the specific interactions observed for the pyrrole propanoic acid analog with the microbial urease active site, serving as a predictive model for the subject compound.

| Ligand Moiety/Group | Protein Residue | Interaction Type | Significance |

| Carboxyl Group (-COOH) | Asp359 | Hydrogen Bond | Key anchoring interaction in the active site. semanticscholar.org |

| Carboxyl Group (-COOH) | Ala362 | Hydrogen Bond | Further stabilizes the ligand's orientation. semanticscholar.org |

| Pyrrole Ring | Cys318 | Pi-Alkyl Interaction | Interacts with the mobile flap region, helping to lock the inhibitor in place. nih.govresearchgate.net |

| Urea-like Group (Analog) | Asp220 | Hydrogen Bond | Interaction with a key active site residue. semanticscholar.org |

| Urea-like Group (Analog) | Arg335 | Hydrogen Bond | Additional stabilizing interaction within the binding pocket. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Academic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to a specific activity, such as enzyme inhibition. nih.gov While no QSAR studies have been published specifically for a series containing this compound, extensive QSAR research on other pyrrole derivatives provides a robust framework for how its activity could be modeled and predicted. nih.govacs.org

Methodology in Pyrrole Derivative QSAR: Academic QSAR studies on pyrrole derivatives, such as those targeting cyclooxygenase (COX) enzymes, typically follow a standardized workflow:

Dataset Assembly: A series of pyrrole analogs with varying substituents is synthesized and their biological activity (e.g., IC₅₀) is measured. nih.govacs.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity), electronic parameters (e.g., partial charges), and steric or topological indices. nih.gov

Model Development: Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a mathematical model correlating a subset of the most relevant descriptors with the observed activity. nih.govacs.org

Validation: The model's predictive power is rigorously assessed using internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model training, yielding an R²_pred value). A statistically robust model will have high values for these metrics. nih.gov

Insights from Pyrrole QSAR Models: QSAR studies on pyrrole-based COX inhibitors have revealed key structural requirements for activity. nih.govacs.org For example, 3D-QSAR models generate contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov These models have shown that:

Steric Factors: The presence of bulky groups at certain positions of the pyrrole or adjacent phenyl rings can enhance or decrease activity, depending on the shape of the enzyme's binding pocket. nih.govacs.org

Electrostatic Effects: Electron-withdrawing or electron-donating groups can influence activity by affecting hydrogen bonding capacity or other electronic interactions. For instance, a region favoring negative electrostatic potential would suggest that a substituent like a carboxylic acid group would be beneficial. nih.gov

A hypothetical QSAR model for a series of analogs of this compound could be developed to predict an activity like antifungal or anti-inflammatory potential. The model would help identify the ideal characteristics for the substituents on the pyrrole ring to maximize potency.

The following table provides a hypothetical example of data used in a QSAR study for a series of pyrrole derivatives, illustrating the relationship between structural descriptors and biological activity.

| Compound (Hypothetical Analog) | Substituent (R) | ClogP (Lipophilicity) | Molar Refractivity (Steric) | Observed Activity (-logIC₅₀) | Predicted Activity (-logIC₅₀) |

| Analog 1 | -H | 2.1 | 55.4 | 4.8 | 4.7 |

| Analog 2 | -Cl | 2.8 | 60.2 | 5.3 | 5.4 |

| Analog 3 | -CH₃ | 2.6 | 59.9 | 5.1 | 5.0 |

| Analog 4 | -OCH₃ | 2.0 | 61.1 | 4.9 | 4.9 |

| Analog 5 | -NO₂ | 1.9 | 58.7 | 5.6 | 5.7 |

Investigations into Biological Activity and Mechanistic Pathways of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Analogs Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

Kinase, Protease, and Other Enzyme Assays

While direct enzymatic inhibition studies on 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid are not extensively documented in publicly available literature, research into its structural analogs has revealed significant inhibitory activity against specific enzymes. One notable analog, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , has been identified as a potent urease inhibitor. nih.govresearchgate.net In a study screening for novel urease inhibitors from a chemical database, this compound emerged as the most effective, with a half-maximal inhibitory concentration (IC50) of 65.86 μM. nih.govresearchgate.netsemanticscholar.org Urease is a key enzyme in the metabolism of urea, and its inhibition is a target for various applications, including in agriculture and medicine. nih.govresearchgate.netsemanticscholar.org

Another class of analogs, 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones , has demonstrated potent inhibitory effects against monoamine oxidase type A (MAO-A), an enzyme involved in the degradation of neurotransmitters. nih.gov Several derivatives within this series, particularly those with a methyl group on the pyrrole (B145914) nitrogen, exhibited high potency with Ki values in the nanomolar range (0.004–0.087 μM) and high selectivity for MAO-A over MAO-B. nih.gov

The following table summarizes the in vitro enzyme inhibition data for analogs of this compound.

| Compound/Analog | Target Enzyme | Inhibition Metric (IC50/Ki) | Source |

| 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid | Urease | IC50 = 65.86 μM | nih.govresearchgate.netsemanticscholar.org |

| N1-methyl-3-(1H-pyrrol-2-yl)-2-oxazolidinone derivatives | Monoamine Oxidase A (MAO-A) | Ki = 0.004–0.087 μM | nih.gov |

Mechanistic Enzymology of Compound Interactions

Molecular docking studies have provided insights into the mechanism of urease inhibition by 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid . These computational analyses suggest that the inhibitor interacts with key residues in the active site of the enzyme. Specifically, it is proposed that the compound forms a hydrogen bond with Asp359 in the active site and engages in a Pi-Alkyl interaction with Cys318 in the flap region of the urease enzyme. semanticscholar.org This binding is believed to be crucial for stabilizing the inhibitor within the active site and preventing the catalytic activity of the enzyme. semanticscholar.org

For the 3-(1H-pyrrol-2-yl)-2-oxazolidinone series of MAO-A inhibitors, the structure-activity relationship (SAR) studies indicate that the nature of the substituent at the pyrrole N1 position plays a significant role in their inhibitory potency. nih.gov Generally, smaller alkyl groups at this position, such as a methyl group, lead to higher anti-MAO-A activity. nih.gov This suggests that the size and nature of this substituent are critical for optimal interaction with the enzyme's active site. nih.gov

Receptor Binding and Modulation Assays (Non-Mammalian or Cell-Based)

There is currently a lack of publicly available non-clinical studies investigating the direct receptor binding and modulation properties of this compound or its close analogs on non-mammalian or cell-based receptor assays.

Cellular Biological Activity Profiling (e.g., cell cycle modulation, apoptosis induction in cell lines)

Cell Line-Based Proliferation and Viability Assays (Excluding human clinical)

The cytotoxic potential of the urease inhibitor analog, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , was evaluated in vitro using Caco-2 cells, a human colon adenocarcinoma cell line. nih.govsemanticscholar.org The results indicated that at concentrations ranging from 10 to 100 μM, the compound did not have a significant adverse effect on the viability of these cells. nih.govsemanticscholar.org This suggests a degree of selectivity in its biological action, inhibiting the target enzyme without causing broad cellular toxicity.

The following table summarizes the cell viability data for the analog of this compound.

| Compound/Analog | Cell Line | Concentration Range | Effect on Cell Viability | Source |

| 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid | Caco-2 | 10–100 μM | No significant adverse effect | nih.govsemanticscholar.org |

Investigations of Subcellular Localization and Cellular Targets

At present, there are no available non-clinical studies that have investigated the subcellular localization or specific cellular targets of this compound or its direct analogs within cells.

Antimicrobial and Antifungal Activity Studies (in vitro)

The antimicrobial and antifungal potential of pyrrole-containing compounds, including analogs of this compound, has been the subject of various in vitro investigations. These studies explore the efficacy of this class of compounds against a range of pathogenic bacteria and fungi.

A series of novel O-acyloximes of 4-formylpyrroles derivatives were synthesized and showed antimicrobial activity against several bacterial strains including Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 µg/mL. nih.gov Similarly, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs demonstrated activity against Staphylococcus species. nih.gov

In the realm of antifungal research, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against several species of Candida and Aspergillus. nih.gov Its MIC90 (the concentration at which 90% of growth was inhibited) values ranged from 21.87 to 43.75 µg/mL against various fungal species in a microbroth dilution assay. nih.gov Another study focused on aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, with the 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivative showing potency against Candida albicans and other Candida species, comparable to ketoconazole. nih.gov

Furthermore, a study on pyrrolo[2,3-d]pyrimidine-based Schiff bases reported significant antimicrobial activity. rsc.org One compound in this series exhibited potent activity, with an inhibition zone of 29.0 mm against Bacillus subtilis and 18.5 mm against Candida albicans, outperforming standard antibiotics like streptomycin (B1217042) and fluconazole, respectively. rsc.org Structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have also demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL, and were also capable of suppressing Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.comnih.gov

| Compound Class/Derivative | Organism(s) | Activity Metric (e.g., MIC, Inhibition Zone) | Reference |

|---|---|---|---|

| O-acyloximes of 4-formylpyrroles | P. mirabilis, P. aeruginosa, K. pneumoniae, E. faecalis | MIC: 7.81-125 µg/mL | nih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | MIC90: 21.87-43.75 µg/mL | nih.gov |

| 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane | Candida albicans, Candida spp. | Activity comparable to Ketoconazole | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Schiff base (PPR1b) | Bacillus subtilis | Inhibition Zone: 29.0 mm | rsc.org |

| Pyrrolo[2,3-d]pyrimidine Schiff base (PPR1b) | Candida albicans | Inhibition Zone: 18.5 mm | rsc.org |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Active at 64 µg/mL | researchgate.netmdpi.comnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | E. coli, S. aureus | MIC: 128 µg/mL for most tested compounds | mdpi.com |

Antioxidant and Radical Scavenging Activity Assessments

Pyrrole derivatives have been identified as having significant antioxidant and radical scavenging properties. researchgate.net The core pyrrole structure, particularly the presence of an active hydrogen atom on the nitrogen (N-H), is a prerequisite for this activity. researchgate.net The antioxidant potential is further influenced by substituents on the pyrrole ring that can donate or withdraw electrons. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of pyrrole derivatives to model their scavenging activity against superoxide (B77818) anion (O₂•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). nih.gov In one such study, several compounds showed over 80% •OH scavenging activity. nih.gov The study found that factors like the highest occupied molecular orbital (HOMO) energy and the charges on specific oxygen atoms in the molecular structure were important for predicting scavenging efficiency. nih.gov For instance, pyrrole derivatives with higher HOMO energy values are preferable for increasing O₂•− scavenging activity. nih.gov

In another study, novel pyrrole-benzimidazole derivatives were synthesized and evaluated for their antioxidant activities using lipid peroxidation (LPO) and 7-ethoxyresorufin (B15458) O-deethylase (EROD) assays. nih.gov The most potent compound exhibited a lipid peroxidation inhibition value of 3.73 nmol/mg/min. nih.gov Other synthesized pyrrole chalcone (B49325) derivatives showed better free radical scavenging than the standard butylated hydroxytoluene (BHT) and superior Fe²⁺ ion chelating activity compared to the standard EDTA. researchgate.net

The antioxidant activity of synthetic pyrrolo[2,3-b]quinoxalines was assessed using the DPPH assay. rsc.org The most effective compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated a 24% DPPH scavenging activity at a concentration of 128 mg/mL. rsc.org Computational analysis further indicated that this compound exhibited significant hydroxyl radical (HO•) scavenging activity, with a rate constant comparable to reference antioxidants like Trolox and melatonin (B1676174) in non-polar environments. rsc.org

| Compound Class/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrrole derivatives | •OH scavenging | Several compounds exhibited >80% scavenging activity. | nih.gov |

| Pyrrole-benzimidazole derivative (5j) | Lipid Peroxidation (LPO) | Inhibition value of 3.73 nmol/mg/min. | nih.gov |

| Pyrrole chalcone derivatives (3h, 3c, 3a, 3g) | Free radical scavenging | Showed better activity than standard BHT. | researchgate.net |

| Pyrrole chalcone derivatives (3h, 3c, 3a) | Fe²⁺ ion chelating | Showed better activity than standard EDTA. | researchgate.net |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | DPPH scavenging | 24% scavenging at 128 mg/mL. | rsc.org |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) | HO• scavenging (computational) | Overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in pentyl ethanoate. | rsc.org |

Structure-Activity Relationship (SAR) Studies for Biological Effects (Mechanistic and in vitro focus)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrrole analogs influences their biological activity, providing insights for the rational design of more potent compounds.